molecular formula C18H18BrN3O3 B3956133 1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine

1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No. B3956133
M. Wt: 404.3 g/mol
InChI Key: RBPYEVYOVCRZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound belongs to the class of piperazine derivatives and has shown promising results in several studies.

Scientific Research Applications

1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been investigated for its role in modulating the activity of neurotransmitters and receptors. In pharmacology, it has been studied for its potential as a tool compound for drug discovery.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter receptors, such as the dopamine receptor. It may also have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine has several biochemical and physiological effects. It has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential as a tool compound for drug discovery. It may also be useful in investigating the role of neurotransmitters and receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further investigate its mechanism of action and its role in modulating the activity of neurotransmitters and receptors. Additionally, future studies may focus on optimizing the synthesis method to improve the yield and purity of the compound.

properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c19-15-3-1-14(2-4-15)13-18(23)21-11-9-20(10-12-21)16-5-7-17(8-6-16)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYEVYOVCRZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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